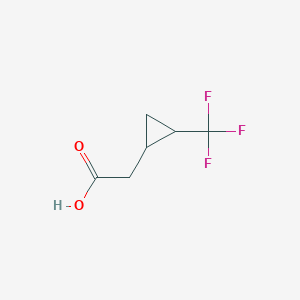
2-(2-(Trifluoromethyl)cyclopropyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Trifluoromethyl)cyclopropyl)acetic acid is an organic compound with the molecular formula C6H7F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)cyclopropyl)acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of trifluoromethyl-substituted alkenes with diazo compounds in the presence of transition metal catalysts such as rhodium or copper. The reaction conditions often involve mild temperatures and inert atmospheres to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of 2-(2-(Trifluoromethyl)cyclopropyl)acetic acid may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Trifluoromethyl)cyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring or the trifluoromethyl group, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols
Major Products
The major products formed from these reactions include trifluoromethyl-substituted ketones, alcohols, aldehydes, and various substituted cyclopropyl derivatives .
Scientific Research Applications
2-(2-(Trifluoromethyl)cyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, polymers, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)cyclopropyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)acrylic acid
- 2-(Trifluoromethyl)propionic acid
- 2-(Trifluoromethyl)butyric acid
Uniqueness
2-(2-(Trifluoromethyl)cyclopropyl)acetic acid is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other trifluoromethyl-substituted acids .
Properties
Molecular Formula |
C6H7F3O2 |
|---|---|
Molecular Weight |
168.11 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C6H7F3O2/c7-6(8,9)4-1-3(4)2-5(10)11/h3-4H,1-2H2,(H,10,11) |
InChI Key |
NQISNDXNSIXNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(F)(F)F)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















